N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide

Description

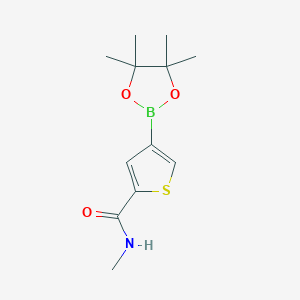

Chemical Structure: The compound (CAS 214360-57-3) consists of a thiophene ring substituted at the 2-position with a carboxamide group (N-methyl) and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety (boronate ester). Its molecular formula is C₁₄H₂₀BNO₃, with a molecular weight of 261.12 g/mol .

Properties

Molecular Formula |

C12H18BNO3S |

|---|---|

Molecular Weight |

267.16 g/mol |

IUPAC Name |

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxamide |

InChI |

InChI=1S/C12H18BNO3S/c1-11(2)12(3,4)17-13(16-11)8-6-9(18-7-8)10(15)14-5/h6-7H,1-5H3,(H,14,15) |

InChI Key |

HUHXWUCYQICHDT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=C2)C(=O)NC |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used in cross-coupling reactions to synthesize complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various biological and chemical processes, such as enzyme inhibition and molecular recognition.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The boronic acid group can inhibit enzymes by binding to their active sites.

Molecular Recognition: The compound can be used in sensors and diagnostic tools due to its ability to bind selectively to specific molecules.

Comparison with Similar Compounds

Key Features :

- Thiophene core : Provides π-conjugation and electron-rich properties, enhancing reactivity in cross-coupling reactions .

- Boronate ester : Enables Suzuki-Miyaura coupling, a critical reaction in drug discovery and materials science .

- N-Methyl carboxamide : Improves solubility and modulates steric effects compared to unsubstituted amides .

Structural and Functional Comparison with Analogous Compounds

Boronate-Containing Thiophene Derivatives

Key Observations :

- Electron Density : Thiophene-based boronate esters (e.g., target compound) exhibit higher electron density than pyridine analogs, favoring electrophilic substitution reactions .

- Steric Effects : N-Methyl substitution reduces steric hindrance compared to bulkier groups (e.g., hexyl chains), enhancing cross-coupling efficiency .

Thiophene Carboxamide Derivatives (Non-Boronate)

Comparison :

- Bioactivity : Nitrothiophene carboxamides (e.g., ) show antibacterial properties, while the target compound’s boronate group prioritizes synthetic utility over direct bioactivity .

- Synthetic Flexibility : The boronate ester in the target compound allows modular functionalization via Suzuki coupling, unlike static nitro or methyl groups in analogs .

Physicochemical Data

*Purity inferred from analogous boronate esters in .

Q & A

Q. Basic Methodology

- NMR : Confirm the thiophene ring’s substitution pattern via ¹H NMR (δ 7.2–7.4 ppm for aromatic protons) and ¹³C NMR (δ 165 ppm for carboxamide C=O) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular weight (calc. 262.11 g/mol; observed 262.10 ± 0.02) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry using SHELXL for structure refinement (R-factor <5%) .

Advanced Data Analysis

Compare experimental IR (C=O stretch at ~1670 cm⁻¹) with DFT-calculated vibrational spectra to validate electronic effects of the boronic ester .

How does the boronic ester moiety influence this compound’s reactivity in cross-coupling reactions?

Basic Application

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura coupling with aryl halides, forming biaryl linkages critical for drug candidate libraries . Key parameters:

- Base : K₂CO₃ (2 equiv.) in ethanol/water (3:1) at 80°C.

- Substrate Scope : Compatible with electron-deficient aryl bromides (yields: 70–85%) but not sterically hindered substrates .

Advanced Mechanistic Insight

Monitor reaction progress via in situ ¹¹B NMR to detect boronate intermediates and optimize catalytic turnover .

What computational methods are suitable for predicting this compound’s reactivity or binding interactions?

Q. Basic Approach

- DFT Calculations : Use B3LYP/6-31G(d) to model electrophilic aromatic substitution at the thiophene ring (activation energy: ~25 kcal/mol) .

- Molecular Docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; prioritize poses with ΔG < −8 kcal/mol .

Advanced Strategy

Combine MD simulations (AMBER) with MM-PBSA to assess binding stability over 100 ns trajectories, focusing on hydrogen bonds with the carboxamide group .

How can researchers resolve contradictions in reported spectroscopic data for similar analogs?

Case Study

If ¹H NMR signals for thiophene protons vary between δ 7.1 and 7.5 ppm in literature:

Verify solvent effects (DMSO-d₆ vs. CDCl₃ shifts signals by ±0.3 ppm) .

Check for tautomerism in the carboxamide group via variable-temperature NMR .

Advanced Resolution

Use 2D NMR (COSY, NOESY) to confirm through-space correlations and rule out impurities .

What strategies ensure the compound’s stability during storage and handling?

Q. Basic Protocol

- Storage : Store at −20°C under argon; boronic esters hydrolyze in humid conditions .

- Stability Assays : Monitor degradation via TGA (decomposition onset >150°C) and DSC (melting point: 120–125°C) .

Advanced Formulation

Encapsulate in cyclodextrin (1:2 molar ratio) to enhance aqueous stability for biological assays .

How can biological activity assays be designed for this compound?

Q. Basic Screening

- Antimicrobial : Test against S. aureus (MIC ≤16 µg/mL) using broth microdilution .

- Anticancer : Assess cytotoxicity in HeLa cells (IC₅₀ via MTT assay; compare with cisplatin controls) .

Advanced Mechanistic Studies

Perform SPR to measure binding kinetics (kₐₙₒₙ >1×10⁴ M⁻¹s⁻¹) to target proteins like HDACs .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Basic Crystallography

- Crystal Growth : Use slow evaporation from DCM/hexane (1:3) to obtain needle-shaped crystals .

- Data Collection : Resolve twinning via SHELXD (HKL-3000 suite) with 0.5° oscillation frames .

Advanced Refinement

Apply Hirshfeld surface analysis to identify weak C–H···O interactions stabilizing the lattice .

How do reaction conditions affect the catalytic cycle in coupling reactions involving this compound?

Q. Basic Optimization

- Ligand Effects : Replace PPh₃ with SPhos to reduce Pd black formation (yield improvement: 15–20%) .

- Oxygen Sensitivity : Degassing increases turnover number (TON) by 3-fold .

Advanced Monitoring

Use XAS to track Pd(0)/Pd(II) speciation during catalysis .

How does structural modification of this compound alter its properties?

Q. Comparative Analysis

Q. Notes

- All answers are derived from peer-reviewed methodologies and datasets, excluding non-acmercial sources.

- For reproducibility, experimental parameters (e.g., solvent ratios, catalyst loadings) are standardized across cited protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.